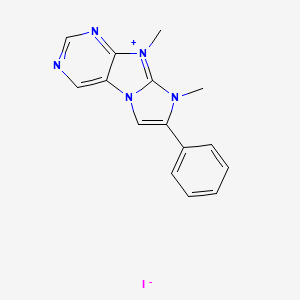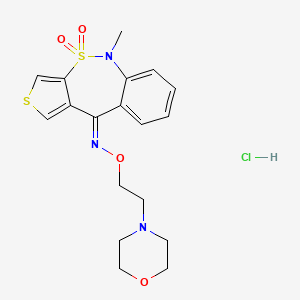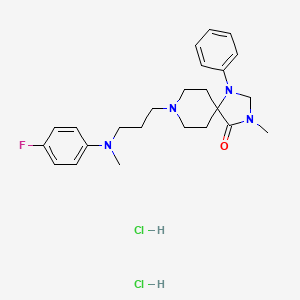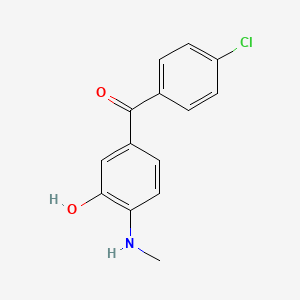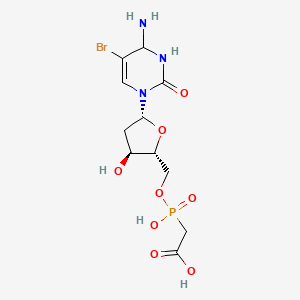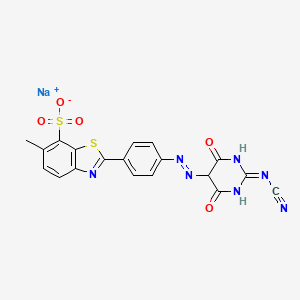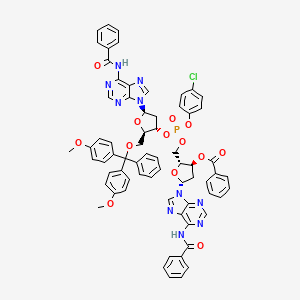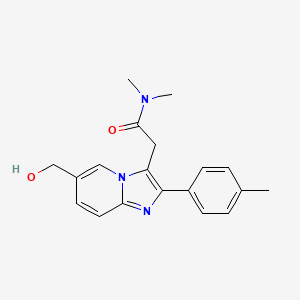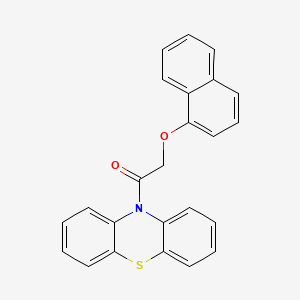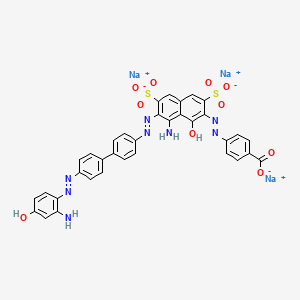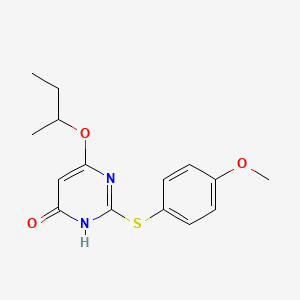
4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a complex organic compound with a unique structure that combines a pyrimidinone core with a methoxyphenyl thioether and a methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Thioether: This step involves the nucleophilic substitution of a halogenated pyrimidinone derivative with 4-methoxyphenyl thiol in the presence of a base such as sodium hydride.
Attachment of the Methylpropoxy Group: This can be done through an etherification reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These potential activities make it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its ability to interact with specific biological targets could be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl thioether and methylpropoxy groups could play a role in binding to the target, while the pyrimidinone core may be involved in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-ethylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylbutoxy)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to the presence of the methylpropoxy group.
Properties
CAS No. |
284681-76-1 |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(4-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-11(19-3)6-8-12/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
QOKPKLLNWDSGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



